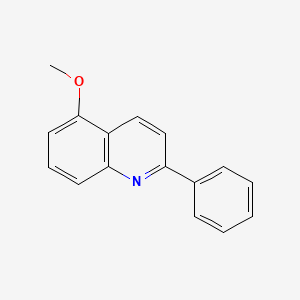

5-Methoxy-2-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-18-16-9-5-8-15-13(16)10-11-14(17-15)12-6-3-2-4-7-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJZCFLZDZRBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571999 | |

| Record name | 5-Methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213470-31-6 | |

| Record name | 5-Methoxy-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-methoxy-2-phenylquinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for the design of molecules that can interact with a diverse range of biological targets. Within this important class of heterocycles, 5-methoxy-2-phenylquinoline emerges as a compound of significant interest. The strategic placement of a methoxy group at the 5-position and a phenyl ring at the 2-position imparts unique physicochemical and pharmacological properties, making it a valuable building block and a potential therapeutic agent in its own right. This technical guide provides a comprehensive overview of 5-methoxy-2-phenylquinoline, detailing its molecular characteristics, synthesis, spectroscopic profile, and its burgeoning applications in the field of drug development.

Core Molecular Attributes

A thorough understanding of the fundamental molecular properties of 5-methoxy-2-phenylquinoline is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO | ChemBK |

| Molecular Weight | 235.28 g/mol | ChemBK |

| IUPAC Name | 5-methoxy-2-phenylquinoline | |

| Canonical SMILES | COC1=CC=CC2=C1C=C(N=C2)C3=CC=CC=C3 | |

| InChI Key | InChI=1S/C16H13NO/c1-18-14-8-4-7-12-11-13(16(12)14)10-9-15(17-12)11/h4-11H,1H3 |

Synthesis of 5-methoxy-2-phenylquinoline: Methodologies and Mechanistic Insights

The synthesis of substituted quinolines can be achieved through several classic named reactions. For 5-methoxy-2-phenylquinoline, the Friedlander synthesis offers a direct and efficient approach. This methodology involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4]

The Friedlander Synthesis Pathway

The conceptual pathway for the synthesis of 5-methoxy-2-phenylquinoline via the Friedlander reaction is outlined below. The reaction commences with the base- or acid-catalyzed condensation of 2-amino-5-methoxybenzaldehyde with acetophenone.

Diagram: Friedlander Synthesis of 5-methoxy-2-phenylquinoline

Caption: General workflow for the Friedlander synthesis of 5-methoxy-2-phenylquinoline.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-amino-5-methoxybenzaldehyde

-

Acetophenone

-

Potassium hydroxide (or other suitable base/acid catalyst)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methoxybenzaldehyde (1 equivalent) in ethanol.

-

Addition of Reagents: Add acetophenone (1.1 equivalents) to the solution, followed by the addition of a catalytic amount of potassium hydroxide.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-methoxy-2-phenylquinoline.

Spectroscopic Characterization

The structural elucidation of 5-methoxy-2-phenylquinoline is confirmed through a combination of spectroscopic techniques. The expected data are as follows:

¹H and ¹³C NMR Spectroscopy

The proton and carbon nuclear magnetic resonance spectra will exhibit characteristic signals corresponding to the unique chemical environments of each nucleus in the molecule. The electronegativity of the nitrogen and oxygen atoms, as well as the anisotropic effects of the aromatic rings, will influence the chemical shifts.

-

¹H NMR: Expect signals in the aromatic region (approximately 7.0-9.0 ppm) corresponding to the protons on the quinoline and phenyl rings. A singlet corresponding to the methoxy group protons will be observed in the upfield region (around 4.0 ppm).

-

¹³C NMR: The spectrum will show signals for all 16 carbon atoms. The carbons attached to the nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 235, corresponding to the molecular weight of 5-methoxy-2-phenylquinoline.

-

Fragmentation Pattern: The fragmentation of quinoline derivatives can be complex. Common fragmentation pathways may involve the loss of the methoxy group (as a methyl radical or formaldehyde) and fragmentation of the quinoline ring system.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.[7]

-

C-O Stretching: A strong absorption band is expected in the region of 1250-1000 cm⁻¹ corresponding to the C-O stretching of the methoxy group.

-

C=N and C=C Stretching: Aromatic C=C and C=N stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

| Property | Predicted Value/Information | Relevance in Drug Development |

| LogP | Expected to be in the range of 3-4 | Lipophilicity is a key factor influencing membrane permeability and absorption. An optimal logP is crucial for oral bioavailability.[8][9] |

| Solubility | Likely to have good solubility in organic solvents and poor aqueous solubility. | Solubility impacts formulation, bioavailability, and administration routes. Poor aqueous solubility can be a challenge in drug development.[10][11] |

| Lipinski's Rule of Five | Compliant | This rule provides a general guideline for the drug-likeness of a molecule for oral administration. 5-methoxy-2-phenylquinoline meets the criteria (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).[9] |

Applications in Drug Discovery and Medicinal Chemistry

The 5-methoxy-2-phenylquinoline scaffold holds considerable promise in the development of novel therapeutic agents.

As an Anticancer Agent

Derivatives of 5-methoxyquinoline have been investigated as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase that is often overexpressed in various cancers.[12] Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes, making it a promising target for cancer therapy. The 5-methoxy-2-phenylquinoline core can serve as a starting point for the design of potent and selective EZH2 inhibitors.[12]

In Neuroscience

A closely related analog, 5-methoxy-2-(phenylethynyl)quinoline (MPEQ), has been evaluated as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).[13] mGluR5 is implicated in various neurological and psychiatric disorders, including chronic pain and anxiety. This suggests that the 5-methoxy-2-phenylquinoline scaffold could be explored for the development of novel central nervous system (CNS) active agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-methoxy-2-phenylquinoline. While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the search results, general guidelines for handling similar aromatic amines and ethers should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-methoxy-2-phenylquinoline is a synthetically accessible and versatile heterocyclic compound with a promising profile for applications in drug discovery and medicinal chemistry. Its fundamental molecular and physicochemical properties, combined with the demonstrated biological activity of related analogs, highlight its potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and neuroscience. Further research into the synthesis of diverse libraries based on this core structure, coupled with comprehensive pharmacological evaluation, is warranted to fully explore its therapeutic potential.

References

-

ChemBK. 5-Methoxy-2-phenylquinoline. Available from: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71545, 2-Phenylquinoline. Retrieved February 5, 2026 from [Link].

- Kim, J. H., et al. (2014). Synthesis and in vivo evaluation of 5-methoxy-2-(phenylethynyl)quinoline (MPEQ) and [11C]MPEQ targeting metabotropic glutamate receptor 5 (mGluR5). Bulletin of the Korean Chemical Society, 35(8), 2305-2308.

- Wang, L., et al. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(5), 7620–7634.

-

MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available from: [Link].

-

Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link].

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link].

-

Mapping Ignorance. Putting the "rule of five" of drug research in context. Available from: [Link].

- Hertkorn, N., et al. (2013).

-

MSU Chemistry. Infrared Spectroscopy. Available from: [Link].

- Alver, Ö., Parlak, C., & Şenyel, M. (2012). FT-IR and NMR investigation of 1-phenylpiperazine: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 593-601.

-

National Center for Biotechnology Information (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Retrieved February 5, 2026 from [Link].

- Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert opinion on drug discovery, 12(4), 357-372.

Sources

- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Friedlaender Synthesis [organic-chemistry.org]

- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uab.edu [uab.edu]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

2-phenylquinoline derivatives literature review

Topic: 2-Phenylquinoline Derivatives: A Technical Review of Synthesis, SAR, and Therapeutic Potential Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-phenylquinoline scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with a diverse array of biological targets including G-quadruplex DNA, tubulin, histone deacetylases (HDACs), and viral helicases. Unlike simple quinolines, the C-2 phenyl insertion creates a biaryl axis that enhances lipophilicity and facilitates pi-pi stacking interactions crucial for intercalating into DNA or docking into hydrophobic enzyme pockets. This guide dissects the synthetic evolution of these derivatives—from classical Friedländer condensation to modern multicomponent Povarov reactions—and provides a critical analysis of their Structure-Activity Relationships (SAR) across oncology and infectious disease.

Chemical Architecture & Synthetic Strategies

The synthesis of 2-phenylquinoline derivatives has evolved from harsh, acid-catalyzed condensations to atom-economic, catalytic multicomponent reactions (MCRs).

The Povarov Reaction: A Modern MCR Approach

The Povarov reaction (imino-Diels-Alder) is currently the most robust method for generating diverse 2-phenylquinoline libraries. It involves a three-component condensation of an aniline, a benzaldehyde, and an activated alkene (or alkyne), catalyzed by Lewis acids (e.g.,

-

Mechanism: The reaction proceeds via the in situ formation of a Schiff base (imine), which undergoes a formal [4+2] cycloaddition with the electron-rich alkene. Subsequent oxidative aromatization yields the fully aromatic quinoline.

-

Green Chemistry Aspect: Recent protocols utilize iodine (

) as a mild, inexpensive catalyst in solvent-free conditions or ethanol, aligning with green chemistry principles.

Friedländer Synthesis

While older, the Friedländer synthesis remains relevant for scale-up.[1] It involves the condensation of 2-aminobenzaldehyde (or 2-aminoarylketone) with a ketone containing an active methylene group.

-

Limitation: The instability of 2-aminobenzaldehydes often restricts substrate scope compared to the Povarov route.

Visualization: Synthetic Workflow (Povarov Route)

Figure 1: The Povarov multicomponent reaction pathway for the synthesis of 2-phenylquinoline derivatives.

Pharmacological Landscape

Oncology: Multi-Targeting Potential

2-phenylquinolines exhibit potent cytotoxicity against solid tumors (HeLa, MCF-7, PC3) through distinct mechanisms:

-

G-Quadruplex Stabilization: Derivatives with cationic side chains (e.g., dimethylamino) at C-4 stabilize G-quadruplex DNA structures in oncogene promoters (c-MYC, KRAS), inhibiting telomerase activity and inducing apoptosis.

-

Tubulin Polymerization Inhibition: Analogous to colchicine, certain 2-phenylquinolines bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest.

-

HDAC Inhibition: Recent studies identify 2-phenylquinoline-4-carboxylic acid derivatives as selective inhibitors of HDAC3, a key epigenetic regulator in cancer cell proliferation.

Infectious Diseases

-

Antimalarial: The scaffold mimics the core of chloroquine. 2-phenylquinolines inhibit hemozoin formation by complexing with free heme (Fe2+-protoporphyrin IX) in the parasite's digestive vacuole.

-

Antiviral (COVID-19): Derivatives substituted with 6,7-dimethoxy groups have shown micromolar inhibition of the SARS-CoV-2 helicase (nsp13), a highly conserved target essential for viral replication.[2]

Data Summary: Comparative Potency

| Compound ID | Target/Activity | Cell Line / Assay | IC50 / EC50 (µM) | Key Structural Feature | Ref |

| 13a | Antiproliferative | HeLa (Cervical Cancer) | 0.50 | C-6 phenyl; C-4 amino side chain | [1] |

| 7j | Apoptosis Inducer | HCT-116 (Colorectal) | ~26.75 | 2-oxo-3-phenylquinoxaline core | [2] |

| D28 | HDAC Inhibitor | HDAC3 (Enzyme Assay) | 24.45 | 4-carboxylic acid moiety | [3] |

| 6g | Antiviral | SARS-CoV-2 (Vero E6) | 6.0 | 6,7-dimethoxy; C-4 isoquinoline | [4] |

| 2-n-propylQ | Antileishmanial | L. donovani (In vivo) | >88% red.[3]* | C-2 alkyl/phenyl variation | [5] |

*Reduction in parasite burden.

Structure-Activity Relationship (SAR) Deep Dive

The biological efficacy of the 2-phenylquinoline scaffold is tightly governed by substitution patterns.

SAR Map

-

Position 2 (Phenyl Ring): Essential for lipophilicity and DNA intercalation. Para-substitution (e.g., -OMe, -Cl) often enhances potency. Replacement with alkyl chains reduces metabolic stability but may improve solubility.

-

Position 4 (The "Anchor" Point):

-

Basic Side Chains: Introduction of amine linkers (e.g., -NH-(CH2)n-N(Me)2) drastically improves water solubility and DNA binding affinity (via electrostatic interaction with the phosphate backbone).

-

Carboxylic Acids: Essential for HDAC zinc-binding activity.

-

-

Positions 6, 7, & 8 (The Benzo-fused Ring):

-

Electron-Donating Groups (EDGs): Methoxy (-OMe) groups at C-6 or C-7 are critical for antiviral activity (SARS-CoV-2) and enhance cytotoxicity in cancer models by increasing electron density for pi-stacking.

-

Halogens: C-6 Chlorine or Fluorine often improves metabolic stability (blocking P450 oxidation sites).

-

Visualization: Mechanism of Action (Antimalarial/Anticancer)

Figure 2: Dual mechanism of action: G-quadruplex stabilization in oncology and heme complexation in malaria.

Experimental Protocol: Povarov Synthesis of 6-Methoxy-2-phenylquinoline

Objective: Synthesis of a lead 2-phenylquinoline derivative using an Iodine-catalyzed Povarov reaction. Rationale: This protocol is chosen for its operational simplicity, high atom economy, and avoidance of toxic heavy metals.

Materials:

-

4-Methoxyaniline (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Phenylacetylene (1.0 mmol)

-

Molecular Iodine (

) (10 mol%) -

Acetonitrile (MeCN) (5 mL)

-

Sodium thiosulfate (

) (sat. aq.)

Step-by-Step Methodology:

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (123 mg, 1.0 mmol) and benzaldehyde (106 mg, 1.0 mmol) in acetonitrile (5 mL). Stir at room temperature for 15 minutes to allow in situ imine formation.

-

Catalyst & Dienophile Addition: Add phenylacetylene (102 mg, 1.0 mmol) followed by molecular iodine (25 mg, 0.1 mmol).

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). Look for the disappearance of the imine spot and the appearance of a highly fluorescent quinoline spot.

-

Work-up: Cool the reaction mixture to room temperature. Quench the iodine by adding saturated sodium thiosulfate solution (10 mL). Extract the mixture with Ethyl Acetate (

mL). -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes). -

Validation:

-

Yield: Expected 75–85%.

-

Characterization: Confirm structure via

NMR (look for characteristic quinoline aromatic protons at

-

Future Outlook

The 2-phenylquinoline scaffold is transitioning from a "hit" structure to a "lead" candidate.[2] The primary challenge remains water solubility and selectivity . Future development must focus on:

-

Nano-formulations: Encapsulation to improve bioavailability for highly lipophilic derivatives.

-

PROTACs: Utilizing the 2-phenylquinoline core as a warhead in Proteolysis Targeting Chimeras to degrade specific oncoproteins.

-

Hybrid Molecules: Conjugating the quinoline core with artemisinin or triazoles to overcome multidrug resistance in malaria and cancer.

References

-

New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. International Journal of Molecular Sciences. (2024). Link

-

Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances. (2024). Link

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (2022). Link

-

Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. (2021). Link

-

The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules. (2021). Link

Sources

The Therapeutic Potential of 2-Phenylquinoline Scaffolds: A Technical Guide for Drug Discovery and Development

Abstract

The 2-phenylquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of 2-phenylquinoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core chemical features of this scaffold, its diverse mechanisms of action, and its applications across critical therapeutic areas including oncology, inflammation, infectious diseases, and neurodegenerative disorders. This document synthesizes current literature to offer field-proven insights, detailed experimental protocols, and a comprehensive analysis of structure-activity relationships, aiming to empower the rational design of next-generation therapeutics based on the 2-phenylquinoline framework.

Introduction: The 2-Phenylquinoline Core - A Versatile Pharmacophore

The quinoline ring system is a foundational heterocyclic motif in numerous natural products and synthetic pharmaceuticals. The introduction of a phenyl group at the 2-position creates the 2-phenylquinoline scaffold, a modification that significantly enhances the molecule's therapeutic versatility. This structural feature imparts a unique combination of rigidity, planarity, and lipophilicity, allowing for diverse interactions with a wide array of biological targets. The inherent modularity of the 2-phenylquinoline core, with multiple sites for functionalization, provides a robust platform for fine-tuning pharmacokinetic and pharmacodynamic properties. This guide will explore the multifaceted therapeutic landscape of 2-phenylquinoline derivatives, highlighting their potential to address unmet medical needs.

Anticancer Activity: A Multi-pronged Approach to Oncology

Recent research has underscored the significant potential of 2-phenylquinoline derivatives as potent anticancer agents, with several compounds exhibiting substantial antiproliferative activity against a range of cancer cell lines.[1] Their mechanisms of action are diverse and target key pathways involved in cancer cell proliferation, survival, and immortality.

Mechanism of Action: Targeting the Pillars of Cancer Progression

2-Phenylquinoline derivatives exert their anticancer effects through several key mechanisms:

-

G-Quadruplex Stabilization: Guanine-rich sequences in DNA can fold into four-stranded secondary structures known as G-quadruplexes (G4s).[2] These structures are prevalent in telomeres and the promoter regions of oncogenes like c-MYC and BCL-2.[2] The stabilization of these G4 structures by small molecules can inhibit the activity of telomerase, an enzyme crucial for the immortal phenotype of cancer cells, and suppress oncogene transcription.[2] The planar aromatic surface of the 2-phenylquinoline scaffold is particularly well-suited for π-π stacking interactions with the G-quartets, leading to the stabilization of these structures and subsequent cell cycle arrest and apoptosis.[2]

-

Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] Their overexpression is often associated with cancer.[4][5] Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel HDAC inhibitors.[3][5] By inhibiting HDACs, these compounds induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[3]

-

Modulation of Signaling Pathways: 2-Phenylquinoline derivatives have been shown to interfere with critical signaling pathways that drive cancer cell growth and survival. One such pathway is the PI3K-Akt-mTOR pathway, which is frequently deregulated in various cancers.[6] Specific derivatives have been found to act as potent mTOR inhibitors, disrupting the entire PI3K-Akt-mTOR-p70S6K cascade and inducing apoptosis through a mitochondrial-dependent pathway.[6] Additionally, some quinoline derivatives have been shown to downregulate the expression of proteins like Lumican, which is overexpressed in several cancers and promotes cell migration and invasion.[7] Other antitumor mechanisms include the inhibition of c-Met kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF).[7]

Figure 1: Anticancer mechanisms of 2-phenylquinoline scaffolds.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 2-phenylquinoline derivatives is highly dependent on the nature and position of substituents on both the quinoline and phenyl rings. For instance, in a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives, the position of the phenyl group on the quinoline ring and the nature of the aminomethyl side chains significantly influence their antiproliferative activity.[1] Generally, increasing the lipophilicity of these compounds correlates with better cytotoxic effects against certain cancer cell lines.[8]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative 2-phenylquinoline derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylquinolines | HeLa (Cervical) | 8.3 | [8] |

| 2-Arylquinolines | PC3 (Prostate) | 31.37 | [8] |

| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines | MDA-MB-231 (Breast) | 0.52 - 1.10 | [2] |

| HDAC Inhibitors (D28) | K562 (Leukemia) | Potent Activity | [3] |

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. 2-Phenylquinoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Mechanism of Action: Targeting COX-2 and NF-κB

-

Cyclooxygenase-2 (COX-2) Inhibition: The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation.[9][10] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is primarily induced during inflammation.[9][10] Several 2-(4-phenylquinoline-2-yl)phenol derivatives have been identified as potent and selective COX-2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[11] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]

-

NF-κB Pathway Inhibition: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[12] The activation of the NF-κB pathway is a hallmark of many inflammatory diseases.[13] Some quinoline derivatives have been shown to inhibit the NF-κB signaling pathway, preventing the translocation of NF-κB into the nucleus and thereby suppressing the transcription of inflammatory genes.[14]

Figure 2: Anti-inflammatory mechanisms of 2-phenylquinoline scaffolds.

Quantitative Data Summary

The following table presents the in vitro anti-inflammatory activity of selected 2-phenylquinoline derivatives.

| Compound Class | Target | IC50 | Reference |

| 2-(4-phenylquinoline-2-yl)phenol | COX-2 | 0.026 µM | [11] |

| 2-(4-phenylquinoline-2-yl)phenol | COX-2 | 0.102 µM | [11] |

| 2-(4-phenylquinoline-2-yl)phenol (HRBC membrane stabilization) | Anti-inflammatory | 0.021 µM | [11] |

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The rise of multidrug-resistant pathogens presents a significant global health challenge. 2-Phenylquinoline derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and viruses.

Antibacterial and Antifungal Activity

Derivatives of 2-phenylquinoline have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane. The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

The 2-phenylquinoline scaffold has been identified as a privileged structure for imparting broad-spectrum anti-coronavirus activity. Certain derivatives have shown low micromolar activity as inhibitors of SARS-CoV-2 replication and also exhibit pronounced antiviral activity against other human coronaviruses like HCoV-229E and HCoV-OC43. Preliminary studies suggest that some of these compounds may exert their antiviral effect by inhibiting the helicase unwinding activity of nsp13, a highly conserved viral enzyme.

Quantitative Data Summary

The following table summarizes the antimicrobial and antiviral activity of representative 2-phenylquinoline derivatives.

| Compound Class | Organism/Virus | MIC/EC50 | Reference |

| 2-phenyl-quinoline-4-carboxylic acid derivative | Staphylococcus aureus | 64 µg/mL | [15] |

| 2-phenyl-quinoline-4-carboxylic acid derivative | Escherichia coli | 128 µg/mL | [15] |

| 2-Phenylquinoline derivative | SARS-CoV-2 | 2.6 - 13 µM | [3] |

| 2-Phenylquinoline derivative | HCoV-229E | 0.2 - 9.4 µM | [3] |

| 2-Phenylquinoline derivative | HCoV-OC43 | 0.6 - 7.7 µM | [3] |

Neuroprotective Potential: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. 2-Phenylquinoline derivatives have shown promise as neuroprotective agents through their ability to combat oxidative stress and inhibit key enzymes involved in neurotransmitter degradation.

Mechanism of Action: A Dual Approach to Neuroprotection

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[16] The phenolic and other functional groups that can be incorporated into the 2-phenylquinoline scaffold can act as potent antioxidants, scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[16][17]

-

Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase is the enzyme responsible for its breakdown. Some quinoline derivatives have been identified as inhibitors of AChE, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function.[18]

Figure 3: Neuroprotective mechanisms of 2-phenylquinoline scaffolds.

Experimental Protocols: A Practical Guide

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of a key 2-phenylquinoline intermediate and for a fundamental biological assay.

Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction

The Doebner reaction is a classic and efficient one-pot, three-component synthesis for preparing 2-substituted quinoline-4-carboxylic acids.[19]

Figure 4: Workflow for the synthesis of 2-phenylquinoline-4-carboxylic acid.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, combine aniline (1.1 mmol), benzaldehyde (1 mmol), pyruvic acid (1 mmol), and 5 mL of ethanol.[20]

-

Catalyst Addition: To the stirred mixture, add iron(III) trifluoromethanesulfonate (Fe(OTf)3) (15 mol%).[20]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous stirring for 3 hours.[20]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The crude product will precipitate out of the solution.[20]

-

Purification: Filter the precipitate and recrystallize the solid from ethanol to obtain pure 2-phenylquinoline-4-carboxylic acid.[20]

Evaluation of Anticancer Activity using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[21] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[21]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[21]

-

Compound Treatment: Treat the cells with various concentrations of the 2-phenylquinoline derivative and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[21]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[21]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[21]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion and Future Directions

The 2-phenylquinoline scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The ability to modulate multiple biological targets through rational chemical modifications makes this scaffold particularly attractive for addressing complex diseases.

Future research should focus on several key areas:

-

Mechanism of Action Elucidation: Further studies are needed to fully elucidate the intricate molecular mechanisms underlying the diverse pharmacological effects of 2-phenylquinoline derivatives.

-

Lead Optimization: Structure-activity relationship studies should be expanded to optimize the potency, selectivity, and pharmacokinetic profiles of lead compounds.

-

In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of 2-phenylquinoline derivatives in combination with existing therapies could lead to more effective treatment strategies, particularly in oncology.

By continuing to explore the rich chemical space of the 2-phenylquinoline scaffold, the scientific community is well-positioned to unlock new therapeutic avenues and develop innovative medicines for a range of challenging diseases.

References

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. [Link]

-

Cyclooxygenase 2 (COX-2) inhibitors. EBSCO. [Link]

-

New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PMC - NIH. [Link]

-

2-phenylquinoline-4-carboxylic acid. Georgia Southern University. [Link]

-

A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]

-

COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

-

One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. Scientific.net. [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]

-

Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. PubMed. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

-

Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. PubMed. [Link]

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. NIH. [Link]

-

Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. PMC. [Link]

-

(PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]

-

COX‐2 inhibition against quinoline glycoconjugates. ResearchGate. [Link]

-

Macrocyclization of bis-indole quinolines for selective stabilization of G-quadruplex DNA structures. PMC - PubMed Central. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

-

Stabilization of G-Quadruplex-Duplex Hybrid Structures Induced by Minor Groove-Binding Drugs. MDPI. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

"The structure and function of G-quadruplex DNA" - Shankar Balasubramanian. YouTube. [Link]

-

Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

-

Phenolic Compounds of Therapeutic Interest in Neuroprotection. MDPI. [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]

-

Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. Frontiers. [Link]

-

Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. YouTube. [Link]

-

Non-Canonical NF-kB Signaling Pathway | Mechanism and Function. YouTube. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Sequence, Stability, Structure of G-Quadruplexes and Their Drug Interactions. PMC. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. [Link]

-

Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis. PMC. [Link]

-

Targeting Histone Deacetylases: Opportunities for Cancer Treatment and Chemoprevention. MDPI. [Link]

Sources

- 1. ijmphs.com [ijmphs.com]

- 2. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction | Scientific.Net [scientific.net]

- 21. atcc.org [atcc.org]

Methodological & Application

Advanced Protocols for Quinoline Synthesis via the Povarov Reaction

[1][2][3]

Abstract

The Povarov reaction, formally an inverse electron-demand aza-Diels-Alder cycloaddition, offers a convergent pathway to construct the tetrahydroquinoline (THQ) core. However, for drug discovery applications targeting the fully aromatic quinoline scaffold—a "privileged structure" in medicinal chemistry—the standard protocol requires modification. This application note details optimized conditions for the Oxidative Povarov Reaction , bridging the gap between the initial cycloaddition and the necessary aromatization step. We present two validated protocols: a robust Iodine-mediated one-pot cascade and a classical Lewis-acid catalyzed two-step sequence, providing researchers with flexible options based on substrate sensitivity.[1]

Mechanistic Principles & Strategic Design

The Reaction Pathway

The synthesis of quinolines via the Povarov reaction involves a cascade of three distinct chemical events:

-

Imine Formation: Condensation of an aniline (arylamine) with an aldehyde to form a Schiff base (N-aryl imine).

-

[4+2] Cycloaddition: The imine acts as the diene (heterodiene) and reacts with an electron-rich alkene (dienophile) to form a tetrahydroquinoline (THQ) intermediate. This step is typically catalyzed by Lewis or Brønsted acids.[2][3]

-

Aromatization (Oxidation): The THQ intermediate must undergo oxidative dehydrogenation to yield the final quinoline structure.

Mechanistic Diagram

The following diagram illustrates the molecular logic from starting materials to the aromatic quinoline product.

Figure 1: Mechanistic flow of the Oxidative Povarov Reaction. Note the critical transition from THQ to Quinoline requires an oxidative trigger.

Critical Reaction Parameters

Catalyst Selection

-

Lewis Acids (BF3·OEt2, Sc(OTf)3, InCl3): Highly effective for the cycloaddition step. They activate the imine, lowering the LUMO energy to facilitate reaction with the alkene. However, they do not inherently catalyze the oxidation step.

-

Molecular Iodine (I2): A dual-purpose reagent. It acts as a mild Lewis acid to drive the cycloaddition and subsequently functions as an oxidant (in DMSO) to drive aromatization.

Oxidant Choice[5]

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): The gold standard for stoichiometric oxidation of THQs. Fast and reliable but requires a separate step or careful one-pot timing.

-

DMSO/I2: DMSO acts as the terminal oxidant in the presence of Iodine, similar to a Kornblum oxidation mechanism, allowing for a seamless one-pot procedure.

-

Oxygen (Air): Used in photocatalytic variants, often requiring specific photocatalysts (e.g., TiO2, Ru-complexes).

Experimental Protocols

Protocol A: One-Pot Iodine-Mediated Oxidative Povarov

Best for: Rapid library generation, robust substrates, metal-free conditions. Mechanism: I2 catalyzes imine formation and cycloaddition, then mediates oxidation in DMSO.

Materials:

-

Aniline derivative (1.0 equiv)

-

Aldehyde (or Methyl Ketone) (1.0 equiv)

-

Electron-rich alkene (e.g., styrene, vinyl ether) (1.2 equiv)

-

Molecular Iodine (I2) (0.5 - 1.0 equiv)

-

Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure:

-

Setup: In a 10 mL sealed tube or round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 mmol) and aldehyde (1.0 mmol) in DMSO (3 mL).

-

Activation: Add Molecular Iodine (I2) (0.5 mmol, 50 mol%) to the mixture. Stir at room temperature for 10 minutes to facilitate imine formation.

-

Cycloaddition: Add the alkene (1.2 mmol). Seal the tube or attach a reflux condenser.

-

Reaction: Heat the mixture to 100–110 °C for 12–24 hours.

-

Note: The high temperature is necessary for the oxidative aromatization step in DMSO.

-

-

Monitoring: Monitor by TLC or LC-MS. The intermediate THQ may appear first; continue heating until conversion to the fully aromatic quinoline is complete.

-

Workup: Cool to room temperature. Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine (color changes from dark brown to yellow/clear).

-

Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organic layers with water and brine to remove DMSO.

-

Purification: Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Classical Two-Step Lewis Acid Synthesis

Best for: Sensitive substrates, complex natural product synthesis, strict control over stereochemistry (if stopping at THQ).

Materials:

-

Step 1: Aniline, Aldehyde, Alkene, BF3[4]·OEt2 (catalyst), Acetonitrile (MeCN).

-

Step 2: DDQ (Oxidant), Dichloromethane (DCM).

Step-by-Step Procedure:

-

Imine Formation: In a dry flask under inert atmosphere (N2/Ar), mix aniline (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous MeCN (5 mL). Stir for 30 mins over activated 4Å molecular sieves.

-

Cycloaddition: Add the alkene (1.2 mmol). Cool to 0 °C.

-

Catalysis: Dropwise add BF3·OEt2 (0.2 mmol, 20 mol%). Allow to warm to room temperature and stir for 4–12 hours.

-

Checkpoint: Isolate a small aliquot. NMR/LC-MS should show the Tetrahydroquinoline (THQ) .

-

-

Oxidation (Aromatization):

-

Option 1 (One-Pot): Add DDQ (2.0 equiv) directly to the reaction mixture. Stir for 2 hours at RT.

-

Option 2 (Sequential): Perform a standard aqueous workup (NaHCO3) to isolate the crude THQ. Re-dissolve crude THQ in DCM (5 mL) and add DDQ (1.2 equiv). Stir for 1 hour.

-

-

Workup: Filter the mixture through a pad of Celite to remove hydroquinone byproducts. Wash with saturated NaHCO3.

-

Purification: Flash chromatography on silica gel.

Data Summary & Optimization Guide

Solvent and Catalyst Effects

The following table summarizes the impact of conditions on the reaction outcome (General Trends):

| Parameter | Condition | Outcome | Recommendation |

| Solvent | Acetonitrile (MeCN) | High cis-diastereoselectivity for THQ | Use for Protocol B (Step 1) |

| DMSO | Promotes oxidation to Quinoline | Mandatory for Protocol A | |

| Toluene | Slower rates, requires higher temp | Avoid unless solubility dictates | |

| Catalyst | BF3·OEt2 | Strong activation, high yield of THQ | Standard for 2-step method |

| Sc(OTf)3 | Water-tolerant, reusable | Use for "Green" variants | |

| Iodine (I2) | Dual catalyst/oxidant | Use for direct Quinoline synthesis | |

| Alkene | Vinyl Ethers | Electron-rich, very reactive | React at 0 °C to RT |

| Styrenes | Moderately reactive | Requires heating (reflux) |

Workflow Visualization

The operational workflow for selecting the correct protocol is depicted below.

Figure 2: Decision tree for selecting the optimal synthetic protocol.

Troubleshooting & Common Pitfalls

-

Incomplete Oxidation:

-

Regioselectivity Issues:

-

Symptom:[1][4][5] Mixture of regioisomers when using meta-substituted anilines.

-

Insight: The Povarov reaction is generally regioselective for the position para to the electron-donating group on the aniline. Steric hindrance can shift this.[3]

-

Solution: Use blocking groups or vary the Lewis Acid size (e.g., bulky Aluminum phenoxides) to direct selectivity.

-

-

Hydrolysis of Imine:

References

-

Kouznetsov, V. V. (2019). Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines. Synthesis, 51(09), 1889-1906.

-

Gao, Q., Liu, S., Wu, X., & Wu, A. (2014).[1][6] Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Letters, 16(17), 4582–4585.

-

Vicente-García, E., et al. (2016). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 12, 776–783.

-

Bello, D., et al. (2022). Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. Organic Letters, 24, 1234-1238.

-

Lemos, B. C., et al. (2022).[7] Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines.[7] Synthesis, 54(14), 3125-3146.

Sources

- 1. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Povarov reaction - Wikipedia [en.wikipedia.org]

- 4. The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quinoline synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

fluorescence properties of methoxy-substituted 2-phenylquinolines

Application Note: Photophysical Characterization & Utility of Methoxy-Substituted 2-Phenylquinolines

Introduction: The Donor-Acceptor Architecture

Methoxy-substituted 2-phenylquinolines represent a pivotal class of push-pull fluorophores used extensively in organic light-emitting diodes (OLEDs), ratiometric pH sensing, and bio-imaging. Their utility stems from a tunable electronic architecture: the electron-rich methoxy group (

This structure facilitates Intramolecular Charge Transfer (ICT) upon excitation. The position of the methoxy substituent governs the efficiency of this transfer:

-

Para-position (Phenyl ring): Extends conjugation length, typically resulting in high quantum yields (

) and blue-to-green emission. -

Quinoline backbone (Positions 6, 7): Modulates the HOMO energy levels, directly influencing solvatochromic sensitivity.

The following guide details the photophysical characterization, experimental protocols, and sensing mechanisms of these derivatives.

Mechanistic Insight & Signaling Pathways

Understanding the excited-state dynamics is crucial for deployment. Upon photoexcitation (

Figure 1: Photophysical Decay & Sensing Mechanism

Caption: Figure 1. Jablonski diagram illustrating the competition between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states, and the reversible protonation pathway.

Photophysical Characterization Data

The following data summarizes typical behavior for 2-(4-methoxyphenyl)quinoline and 6-methoxy-2-phenylquinoline derivatives. Note the distinct solvatochromism (dependence on solvent polarity).

Table 1: Solvatochromic Shifts & Quantum Yields (Representative Data)

| Solvent Parameter | Solvent | Stokes Shift (nm) | Quantum Yield ( | ||

| Non-Polar | Cyclohexane | 325 | 390 | ~65 | 0.60 - 0.85 |

| Polar Aprotic | Acetonitrile (MeCN) | 330 | 415 | ~85 | 0.40 - 0.60 |

| Polar Protic | Methanol (MeOH) | 332 | 435 | ~103 | 0.25 - 0.40 |

| Acidic | 0.1 M TFA in DCM | 360 | 480+ | >120 | Variable* |

-

Note: In non-polar solvents, emission is dominated by the Locally Excited (LE) state (Blue). In polar solvents, the ICT state dominates (Green/Cyan).

-

Acidic Media: Protonation of the quinoline nitrogen (

) often causes a significant red shift due to increased electron-withdrawing character of the quinolinium ring.

Experimental Protocols

Protocol A: Synthesis via Friedlander Condensation

Target: 2-(4-methoxyphenyl)quinoline

-

Reagents: 2-Aminobenzaldehyde (1.0 eq), 4-Methoxyacetophenone (1.0 eq), KOH (0.1 eq, catalyst).

-

Solvent: Ethanol (absolute).

-

Procedure:

-

Dissolve reactants in ethanol.

-

Add KOH pellets.

-

Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Cool to room temperature. The product often precipitates.

-

-

Purification: Recrystallize from hot ethanol. If oil forms, use column chromatography (Silica gel, DCM:Hexane gradient).

Protocol B: Relative Quantum Yield ( ) Measurement

Standard: Quinine Sulfate in 0.1 M

Critical Step: Concentrations must be adjusted so Optical Density (OD) at excitation wavelength is

Figure 2: Quantum Yield Determination Workflow

Caption: Figure 2. Step-by-step workflow for comparative quantum yield measurement. A = Absorbance, F = Integrated Fluorescence Area, n = Refractive Index.

Step-by-Step:

-

Solvent Check: Ensure solvents are spectroscopic grade. Degas with

for 10 mins (oxygen quenches ICT states). -

Blanking: Record baseline with pure solvent.

-

Absorbance: Prepare 5 dilutions of the sample. Measure Abs at

(e.g., 350 nm). -

Emission: Record emission spectra for all 5 dilutions using identical slit widths and PMT voltage.

-

Calculation: Plot Integrated Fluorescence Intensity vs. Absorbance. The slope ratio determines

.

Advanced Applications: pH Sensing

Methoxy-substituted quinolines act as "off-on-off" or ratiometric pH sensors.

-

Mechanism: The unprotonated quinoline nitrogen has a lone pair. Upon acidification (pH < 4), the nitrogen is protonated (

). -

Observation: This increases the electron-withdrawing strength of the acceptor, enhancing the push-pull character.

-

Result: A distinct bathochromic shift (e.g., from 400 nm to 480 nm).

-

Protocol: Titrate a

M solution of the dye in MeCN/Water (1:1) with aliquots of dilute TFA or HCl. Plot the ratio of intensities (

References

-

Synthesis and Photophysics of Quinoline Derivatives

- Title: 4-phenyl quinoline organic phosphor for solution processed blue organic light-emitting diodes.

- Source: PubMed / NIH (2018).

-

URL:[Link]

-

Fluorescence Enhancement & Protonation

-

Quantum Yield Standards & Protocols

-

Solvatochromism & Substituent Effects

- Title: Synthesis, Optical Properties, and Fluorescence Cell Imaging of Novel Mixed Fluorinated Subphthalocyanines (Discusses methoxy enhancement).

- Source: MDPI (2023).

-

URL:[Link]

Sources

Application Notes and Protocols for Electrophilic Aromatic Substitution on the 5-Methoxy-2-phenylquinoline Ring

Foreword: The Strategic Functionalization of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3] Its derivatives are integral to marketed drugs for treating malaria, cancer, and various infections.[4][5] The ability to selectively functionalize the quinoline ring is therefore of paramount importance for the development of novel therapeutics and advanced materials.[1]

This guide focuses on a specific, highly relevant derivative: 5-Methoxy-2-phenylquinoline . This molecule presents a fascinating case for electrophilic aromatic substitution (EAS), featuring a complex interplay of directing effects from the fused pyridine system, a potent activating methoxy group, and a phenyl substituent. Understanding and controlling the regioselectivity of EAS on this scaffold is critical for researchers aiming to synthesize novel analogues for drug discovery and other applications.

These application notes provide a detailed theoretical framework and field-tested experimental protocols for performing key electrophilic aromatic substitution reactions on the 5-methoxy-2-phenylquinoline ring. The content herein is designed to empower researchers, scientists, and drug development professionals to approach the synthesis of novel quinoline derivatives with confidence and scientific rigor.

Section 1: Theoretical Foundation and Regioselectivity Analysis

Intrinsic Reactivity of the Quinoline Nucleus

The quinoline ring system consists of a benzene ring fused to a pyridine ring. In electrophilic aromatic substitution, these two rings exhibit vastly different reactivities. The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates this ring towards attack by electrophiles.[6][7] Consequently, electrophilic substitution on an unsubstituted quinoline molecule occurs preferentially on the more electron-rich benzene (carbocyclic) ring.[7] Kinetic and thermodynamic studies have shown that substitution is most favored at the C5 and C8 positions, as the cationic intermediates (sigma complexes) formed by attack at these positions are more stable.[6]

The Commanding Influence of the 5-Methoxy Group

Substituents on the aromatic ring play a decisive role in both the rate of reaction and the position of electrophilic attack.[8] The methoxy group (-OCH₃) at the C5 position is a powerful activating group. Through resonance, the oxygen atom's lone pairs donate electron density into the benzene ring, significantly increasing its nucleophilicity and making it more reactive towards electrophiles.[9][10]

As an activating group, the methoxy substituent is a strong ortho, para-director . This means it directs incoming electrophiles to the positions ortho and para relative to itself.

-

Ortho positions: C4 and C6

-

Para position: C8

However, the C4 position is part of the deactivated pyridine ring, making it an unlikely site for substitution. Therefore, the 5-methoxy group strongly activates the C6 and C8 positions of the benzenoid ring for electrophilic attack.

The Role of the 2-Phenyl Group

The phenyl group at the C2 position is on the electron-deficient pyridine ring. Its electronic influence on the reactivity of the separate benzenoid ring is minimal. While a phenyl group can be weakly activating and ortho, para-directing on a simple benzene ring, its effect here is negligible in determining the site of substitution on the carbocyclic ring compared to the powerful influence of the 5-methoxy group.

Predicted Regioselectivity: A Synthesis of Effects

By combining these principles, we can establish a clear prediction for the regiochemical outcome of EAS on 5-methoxy-2-phenylquinoline.

-

The reaction will occur on the benzenoid ring (positions 5, 6, 7, 8) due to the deactivating nature of the pyridine moiety.

-

The 5-methoxy group is the dominant directing influence, potently activating the ring for attack.

-

This activation is directed to its ortho (C6) and para (C8) positions .

Therefore, electrophilic aromatic substitution on 5-methoxy-2-phenylquinoline is expected to yield a mixture of 6-substituted and 8-substituted isomers. The precise ratio of these products may vary depending on the specific electrophile and reaction conditions, with steric factors occasionally favoring the C8 position.

Caption: Predicted sites of electrophilic attack on 5-methoxy-2-phenylquinoline.

Section 2: Experimental Protocols

General Safety Note: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. All reagents should be handled with care, following established laboratory safety protocols.

Nitration: Synthesis of 6-Nitro- and 8-Nitro-5-methoxy-2-phenylquinoline

Principle: The nitronium ion (NO₂⁺), a potent electrophile, is generated in situ from the reaction of concentrated nitric acid and sulfuric acid. This electrophile then attacks the activated quinoline ring. The formation of the sigma complex is typically the rate-limiting step.[11]

Detailed Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath (0-5 °C), slowly add concentrated sulfuric acid (5 mL) to 5-methoxy-2-phenylquinoline (1.0 g, 4.0 mmol). Stir until all starting material has dissolved.

-

Generation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (0.3 mL, ~4.5 mmol) dropwise to concentrated sulfuric acid (2 mL) while cooling in an ice bath.

-

Electrophilic Attack: Add the cold nitrating mixture dropwise to the solution of the quinoline substrate over 15-20 minutes. The temperature of the reaction mixture must be maintained below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up: Carefully pour the reaction mixture onto crushed ice (50 g). The product will precipitate out of the acidic solution.

-

Neutralization and Isolation: Slowly neutralize the cold aqueous mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then dry under vacuum. The resulting mixture of 6-nitro and 8-nitro isomers can be separated by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate.

Scientific Rationale:

-

Sulfuric Acid: Acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

-

Low Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-reaction and the formation of undesired byproducts.[12][13]

-

Ice Quench & Neutralization: Pouring the acidic mixture onto ice serves to dilute the strong acid and dissipate heat. Neutralization is necessary to deprotonate the quinoline nitrogen and precipitate the neutral organic product.

Bromination: Synthesis of 6-Bromo- and 8-Bromo-5-methoxy-2-phenylquinoline

Principle: Molecular bromine (Br₂) is used as the electrophile. A Lewis acid is often not required due to the highly activated nature of the substrate, but a polar solvent like acetic acid can help to polarize the Br-Br bond and facilitate the reaction.

Detailed Protocol:

-

Dissolution: Dissolve 5-methoxy-2-phenylquinoline (1.0 g, 4.0 mmol) in glacial acetic acid (20 mL) in a round-bottom flask protected from light.

-

Reagent Addition: In a separate container, prepare a solution of bromine (0.22 mL, 4.2 mmol) in glacial acetic acid (5 mL). Add this bromine solution dropwise to the quinoline solution at room temperature over 30 minutes.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The disappearance of the bromine color is an indicator of reaction progress. Monitor completion by TLC.

-

Work-up: Pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (10%, 50 mL) to quench any unreacted bromine.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the 6-bromo and 8-bromo isomers.

Scientific Rationale:

-

Glacial Acetic Acid: Serves as a polar solvent that can stabilize the charged intermediates of the reaction.

-

Sodium Thiosulfate Quench: Reacts with and neutralizes any excess, hazardous bromine.

-

Sodium Bicarbonate Wash: Removes the acetic acid solvent from the organic layer.

Sulfonation: Synthesis of 5-Methoxy-2-phenylquinoline-8-sulfonic acid

Principle: Sulfonation involves the use of sulfur trioxide (SO₃) as the electrophile, typically delivered as fuming sulfuric acid (H₂SO₄·SO₃). This reaction is often reversible. Due to steric considerations, sulfonation on activated quinolines often shows a high preference for the less hindered C8 position.[14]

Detailed Protocol:

-

Reaction Setup: Place 5-methoxy-2-phenylquinoline (1.0 g, 4.0 mmol) in a clean, dry round-bottom flask equipped with a stir bar.

-

Reagent Addition: Cool the flask in an ice bath. Slowly and carefully add fuming sulfuric acid (20% SO₃, 5 mL) to the solid substrate.

-

Reaction: Once the addition is complete, remove the ice bath and heat the mixture to 100-110 °C for 4-6 hours.

-

Work-up: Allow the reaction to cool to room temperature, then very carefully pour it onto a large amount of crushed ice (~100 g). The sulfonic acid product, being highly polar, may remain in solution or precipitate as a zwitterion.

-

Isolation: If a precipitate forms, it can be collected by filtration. If it remains in solution, carefully neutralize the mixture with a saturated solution of calcium hydroxide or barium hydroxide. The insoluble metal sulfate can be filtered off, and the desired sulfonic acid can often be precipitated by adjusting the pH of the filtrate.

-

Purification: The crude sulfonic acid is often difficult to purify by chromatography due to its high polarity. Recrystallization from water or an alcohol/water mixture is a common method.

Scientific Rationale:

-

Fuming Sulfuric Acid: Provides a high concentration of the active electrophile, SO₃, necessary to drive the reaction.[14]

-

Elevated Temperature: Sulfonation is often slower than nitration or halogenation and may require heating to proceed at a reasonable rate.

-

Aqueous Work-up: The highly acidic reaction mixture is quenched in ice to manage the exothermic dilution. The work-up procedure is designed to separate the highly polar sulfonic acid product from the sulfuric acid.

Friedel-Crafts Acylation: A Precautionary Note

Principle: The Friedel-Crafts reaction introduces an alkyl (alkylation) or acyl (acylation) group onto an aromatic ring using an appropriate halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[15][16][17]

Major Challenge: Standard Friedel-Crafts conditions are generally ineffective for quinolines and other basic nitrogen heterocycles. The basic nitrogen atom of the quinoline ring acts as a Lewis base and forms a strong complex with the Lewis acid catalyst (e.g., AlCl₃).[18] This complexation has two detrimental effects:

-

It consumes the catalyst, preventing it from activating the acyl/alkyl halide.

-

It places a positive charge on the quinoline nitrogen, which strongly deactivates the entire ring system towards electrophilic attack.

Alternative Approaches (for advanced researchers):

-

Modified Catalysts: Using milder Lewis acids or alternative catalytic systems that are less prone to complexation.

-

Intramolecular Reactions: Friedel-Crafts reactions can sometimes be successful in an intramolecular fashion, where the acylating group is already tethered to the molecule.[19]

-

Protecting Groups: While complex, strategies involving the protection of the quinoline nitrogen could potentially be explored.

Due to these significant challenges, a standard, reliable protocol for intermolecular Friedel-Crafts acylation on 5-methoxy-2-phenylquinoline is not provided. Researchers should approach this transformation with caution and be prepared to investigate specialized methods.

Section 3: Data Presentation and Summary

The following table summarizes the expected outcomes for the electrophilic aromatic substitution reactions described.

| Reaction Type | Electrophile | Reagents & Typical Conditions | Major Predicted Products |

| Nitration | Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄, 0-10 °C | 5-Methoxy-6-nitro-2-phenylquinoline & 5-Methoxy-8-nitro-2-phenylquinoline |

| Bromination | Bromonium ion (Br⁺) | Br₂ in Acetic Acid, Room Temp. | 6-Bromo-5-methoxy-2-phenylquinoline & 8-Bromo-5-methoxy-2-phenylquinoline |

| Sulfonation | Sulfur Trioxide (SO₃) | Fuming H₂SO₄ (20% SO₃), 110 °C | 5-Methoxy-2-phenylquinoline-8-sulfonic acid (often major due to sterics) |

Section 4: Mechanistic Visualization

The diagram below illustrates the mechanism for the nitration of 5-methoxy-2-phenylquinoline at the C6 position. The key step is the formation of the resonance-stabilized sigma complex (arenium ion). Note the crucial contribution of the methoxy group's lone pair in stabilizing the positive charge.

Caption: Workflow of the nitration mechanism at the C6 position.

References

-

Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? [Online Forum Post]. Available at: [Link]

-

Lumen Learning. Substituent Effects. Organic Chemistry II. Available at: [Link]

-

Chem-Station. Electrophilic substitution reaction in quinoline and isoquinoline. Available at: [Link]

- University of York. Chapter 7: Quinolines and Isoquinolines. [PDF Document].

-

Adedotun, A. A., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available at: [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

ResearchGate. Selective Direct Fluorination of Quinoline Derivatives. Available at: [Link]

- Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.

-

Brown, R. D., et al. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. Available at: [Link]

-

Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? [Online Forum]. Available at: [Link]

-

Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline? [Online Forum]. Available at: [Link]

-

Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [YouTube Video]. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available at: [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

AIP Publishing. (2019). Synthesis and Optical Study of Ortho, Meta and Para Methoxy Substituted 2, 4 –Diphenyl Quinoline. AIP Conference Proceedings. Available at: [Link]

-

Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available at: [Link]

-

ResearchGate. On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. Available at: [Link]

-